molecular formula C20H16FN5OS B2531992 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1251613-96-3

1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2531992
CAS No.: 1251613-96-3
M. Wt: 393.44
InChI Key: GEMOKAGZSSJOCI-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole derivative featuring a 2-fluorophenyl group at position 1, a pyridin-3-yl substituent at position 5, and a thiophen-2-yl ethylamide side chain at position 2. The triazole core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and structural rigidity . The fluorophenyl group enhances lipophilicity and may influence target binding via halogen interactions, while the pyridinyl moiety contributes to solubility and π-π stacking.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-16-7-1-2-8-17(16)26-19(14-5-3-10-22-13-14)18(24-25-26)20(27)23-11-9-15-6-4-12-28-15/h1-8,10,12-13H,9,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMOKAGZSSJOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridinyl Group: This can be done through a palladium-catalyzed cross-coupling reaction.

    Incorporation of the Thiophenyl Ethyl Group: This step may involve a Grignard reaction or a similar organometallic approach.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of triazole can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant inhibitory effects on proliferation and migration.

Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammatory processes. For example, it targets microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the synthesis of prostaglandins associated with inflammation and cancer. In vitro studies have reported that this compound exhibits selective inhibitory activity against mPGES-1, with IC50 values in the low micromolar range, indicating its potential as a lead compound for drug development targeting inflammatory diseases and cancer .

Case Study 1: mPGES-1 Inhibition

In a study published by the European Biomedical Research Institute of Salerno, researchers utilized virtual screening methods to identify potential mPGES-1 inhibitors from a library of compounds. The identified compounds demonstrated selective inhibition and were found to induce cell cycle arrest and apoptosis in A549 lung cancer cells . This highlights the therapeutic potential of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide in targeting inflammatory pathways associated with cancer.

Case Study 2: Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships (SAR) of triazole derivatives have revealed modifications that enhance their biological activity. By altering substituents on the triazole ring or the attached phenyl groups, researchers have optimized the potency and selectivity of these compounds against various cancer types . This approach not only improves therapeutic efficacy but also minimizes off-target effects.

Data Table: Summary of Biological Activities

Activity TypeCompound ActivityReference
AnticancerInduces apoptosis in A549 cell lines
Enzyme InhibitionSelective inhibition of mPGES-1
Cell Cycle ArrestG0/G1 phase arrest observed
Structural ModificationsEnhanced activity through SAR studies

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties between the target compound and analogous molecules from the literature:

Compound ID & Source Core Structure Substituents Key Features/Inferred Properties
Target Compound 1,2,3-Triazole 1: 2-Fluorophenyl
5: Pyridin-3-yl
4: Thiophen-2-yl ethylamide
High metabolic stability (triazole core), potential kinase inhibition (pyridine), enhanced lipophilicity (fluorine, thiophene)
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide Pyrrolidine 1: 4-Fluorophenyl
5-oxo group
3: Thiadiazole
Electron-deficient thiadiazole may reduce membrane permeability; pyrrolidine offers conformational flexibility.
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 1: Ethoxyphenyl-oxazolylmethyl
5: Amino
4: 2-Fluorophenyl
Ethoxy group improves solubility; oxazole may enhance π-stacking but reduce metabolic stability compared to thiophene.
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Thiazole 2: Pyridin-3-yl
5: Trifluoromethylphenyl
Thiazole core increases electron density; trifluoromethyl group enhances hydrophobicity and target affinity.
N-(4-hydroxy-2-nitrophenyl)-formamide derivatives Benzimidazole Triazolyl and trifluoromethylphenyl substituents Trifluoromethyl groups improve resistance to oxidative metabolism; nitro group may introduce toxicity risks.

Pharmacological and Physicochemical Insights

Triazole vs. Thiazole/Thiadiazole Cores :

  • The 1,2,3-triazole core in the target compound is more metabolically stable than pyrrolidine (prone to oxidation) or thiadiazole (susceptible to nucleophilic attack) .
  • Thiazole derivatives (e.g., ) exhibit stronger π-π interactions but lower solubility due to increased hydrophobicity.

Fluorinated Aromatic Rings :

  • The 2-fluorophenyl group in the target compound may offer superior target binding compared to 4-fluorophenyl analogs (e.g., ) due to steric and electronic effects .

Heteroaromatic Side Chains: Thiophen-2-yl ethylamide (target) vs.

Pyridinyl-containing analogs (e.g., ) are often associated with kinase inhibition, implying possible therapeutic applications for the target compound.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous triazoles, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling .
  • Data Gaps: Limited experimental data (e.g., IC50 values, solubility) for the target compound necessitate further studies. Comparisons rely heavily on structural analogs (e.g., ).
  • Contradictions : While fluorophenyl groups generally improve binding, excessive hydrophobicity (e.g., trifluoromethylphenyl in ) can reduce bioavailability.

Biological Activity

1-(2-fluorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and pyridine groups contributes to its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit antimicrobial properties. A study demonstrated that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. The specific compound under review may share these mechanisms due to its structural similarities with known antimicrobial agents.

Anti-inflammatory Effects

Triazole compounds have been associated with anti-inflammatory effects. They may inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A related compound was shown to reduce inflammation markers in animal models, suggesting that our compound could have similar effects.

Anticancer Potential

Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells. For instance, a related study showed that certain triazoles activated caspase pathways leading to cell death in various cancer cell lines. The specific compound's ability to modulate apoptotic pathways remains an area for further investigation.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
  • Receptor Binding : The structural components may allow binding to specific receptors, influencing cellular signaling pathways.
  • Cell Cycle Interference : Triazoles can affect cell cycle progression, leading to growth inhibition in cancer cells.

Study 1: Antimicrobial Efficacy

In a study examining various triazole derivatives, the compound exhibited significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics. This suggests potential for development as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that administration of the compound reduced edema in a rat model of inflammation. Histological analysis revealed decreased leukocyte infiltration and lower levels of pro-inflammatory cytokines.

Study 3: Anticancer Activity

A recent investigation into the apoptotic effects of triazole derivatives found that treatment with the compound led to increased expression of p53 and activation of caspase-3 in MCF-7 breast cancer cells. This indicates a potential mechanism for its anticancer activity.

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
AntimicrobialTriazole Derivative A15
Anti-inflammatoryCompound X10
AnticancerCompound Y5

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